

Application Notes: In Vitro Models for Assessing Cyclosporin A Nephrotoxicity

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Compound of Interest

Compound Name: Cyclosporin A

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent immunosuppressant crucial in preventing organ transplant rejection and treating autoimmune diseases.[1][2][3] However, its clinical utility is significantly hampered by its nephrotoxic side effects, which can lead to acute and chronic kidney injury.[1][2][3][4] Understanding and predicting CsA-induced nephrotoxicity is a critical aspect of drug development and patient management. In vitro models offer a powerful platform to investigate the mechanisms of CsA nephrotoxicity and to screen for potential protective agents in a controlled and reproducible environment.[5][6] This document provides an overview of various in vitro models, from traditional 2D cell cultures to advanced 3D organoid and kidney-on-a-chip systems, and details protocols for assessing CsA-induced kidney damage.

Evolution of In Vitro Kidney Models

Traditional nephrotoxicity testing has relied on animal models and simple 2D cell cultures.[5][7] While valuable, these models often fail to fully replicate the complex 3D architecture and physiological functions of the human kidney, limiting their predictive accuracy.[5][7][8][9] Recent advancements have led to the development of more sophisticated 3D in vitro models that better mimic the in vivo environment.[5][7][10]

- **2D Cell Cultures:** These models, utilizing cell lines like Madin-Darby Canine Kidney (MDCK) cells or primary human renal proximal tubule epithelial cells (RPTECs), are cost-effective and

suitable for high-throughput screening.[5][11][12][13] However, they lack the complex cell-cell and cell-matrix interactions of native kidney tissue and cells are prone to dedifferentiation.[9][10][13]

- **3D Cell Cultures (Spheroids, Organoids, and Tubuloids):** These models involve the self-assembly of kidney cells into three-dimensional structures that exhibit more physiologically relevant characteristics, including improved cell differentiation and tissue-specific functions.[5][9][10] Human induced pluripotent stem cell (iPSC)-derived organoids can recapitulate aspects of nephron formation.[7] Tubuloids, derived from adult kidney cells, can model the progression from acute to chronic kidney disease.[14]
- **Kidney-on-a-Chip (Microphysiological Systems):** These microfluidic devices culture kidney cells in a more dynamic environment that mimics the fluid shear stress and tubular flow of the nephron.[7][8][15] This technology allows for the creation of functional human kidney models that can be used for drug screening and toxicity studies.[15]

Key Mechanisms of Cyclosporin A Nephrotoxicity

In vitro models have been instrumental in elucidating the cellular and molecular mechanisms underlying CsA nephrotoxicity. Key pathways involved include:

- **Apoptosis:** CsA can induce programmed cell death in renal tubular epithelial cells, vascular endothelial cells, and mesangial cells.[4][16] This is often mediated through the Fas/Fas ligand and mitochondrial pathways, involving the activation of caspases.[4][16]
- **Oxidative Stress:** CsA can increase the production of reactive oxygen species (ROS) and damage the antioxidant defense system, leading to lipid peroxidation and cellular injury.[16][17]
- **Endoplasmic Reticulum (ER) Stress:** CsA can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis if the stress is prolonged or severe.[16][17]
- **Fibrosis:** Chronic CsA exposure can lead to renal interstitial fibrosis, characterized by the excessive accumulation of extracellular matrix proteins.[2][18] The transforming growth factor-beta 1 (TGF- β 1) signaling pathway plays a crucial role in this process.[17][19]

- Mitochondrial Dysfunction: CsA can directly impact mitochondrial function, affecting cellular respiration and energy production.[18][20]

Data Presentation: Quantitative Assessment of CsA Nephrotoxicity

The following tables summarize quantitative data from various in vitro studies on CsA nephrotoxicity.

Table 1: Cytotoxicity of **Cyclosporin A** in 2D and 3D Kidney Models

Model System	Cell Type	CsA Concentration	Exposure Time	Endpoint	Result	Reference
2D Culture	Madin-Darby Canine Kidney (MDCK) cells	100 ng/mL	48 hr	Cell Replication	Inhibition	[11]
2D Culture	Madin-Darby Canine Kidney (MDCK) cells	200 ng/mL	24 hr	Cell Replication	Inhibition	[11]
2D Culture	Rat Renal Cortical Epithelial Cells	10, 25, 50 μ M	12, 24, 48 hr	LDH leakage, MTT reduction	Dose- and time-dependent cytotoxicity	[6][21]
3D Spheroids	Human Kidney Spheroids	50 μ M	24 hr	Apoptosis (Annexin V)	Increased apoptosis	[22]
3D Kidney-on-a-Chip	Human Proximal Tubule Cells	5 to 270 μ M	Not specified	DNA Damage (H2AX staining)	Concentration-dependent increase	[15]

Table 2: Biomarker Expression Changes in Response to **Cyclosporin A**

Model System	Cell Type	CsA Concentration	Exposure Time	Biomarker	Change	Reference
In vitro cell cultures	Renal cells	Not specified	Not specified	Fas, Fas-L	Upregulation	[16]
In vitro cell cultures	Renal cells	Not specified	Not specified	Bcl-2, Bcl-xL	Downregulation	[16]
In vitro cell cultures	Renal cells	Not specified	Not specified	Caspases (2, 3, 4, 7, 8, 9, 10)	Increased activity	[16]
In vitro cell cultures	Renal cells	Not specified	Not specified	GRP78, CHOP (ER Stress)	Increased expression	[16]
3D Spheroids	Human Kidney Spheroids	50 μ M	24 hr	HAVCR1 (KIM-1), LCN2 (NGAL), CLU, CASP3 (mRNA)	Upregulation	[22]
In vivo rat model	Wistar rats	5 mg/kg/day	3 weeks	TGF- β 1, NF- κ B, TP53 (mRNA)	Upregulation	[19][23]

Experimental Protocols

Protocol 1: Assessment of CsA-Induced Cytotoxicity using MTT Assay in 2D Cell Culture

Objective: To determine the dose-dependent cytotoxicity of **Cyclosporin A** on renal proximal tubule epithelial cells (e.g., HK-2 or primary RPTECs).

Materials:

- Renal proximal tubule epithelial cells (e.g., HK-2)
- Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- **Cyclosporin A** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the renal cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **CsA Treatment:** Prepare serial dilutions of CsA in complete culture medium from the stock solution. The final concentrations should typically range from 1 μ M to 50 μ M. Include a vehicle control (medium with the same concentration of DMSO used for the highest CsA concentration) and a medium-only control.
- Remove the seeding medium from the wells and add 100 μ L of the prepared CsA dilutions or control solutions to the respective wells.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- **MTT Assay:** After the incubation period, add 10 μ L of MTT solution to each well.

- Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium from each well without disturbing the formazan crystals.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the CsA concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following CsA treatment.

Materials:

- Renal cells cultured in 6-well plates
- **Cyclosporin A**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer
- FACS tubes

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of CsA for the specified duration as described in Protocol 1.

- Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and wash the adherent cells with PBS.
- Trypsinize the adherent cells and combine them with the cells from the culture medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nephrotoxicity Biomarkers

Objective: To measure the relative mRNA expression of kidney injury markers (e.g., KIM-1/HAVCR1, NGAL/LCN2) in response to CsA.

Materials:

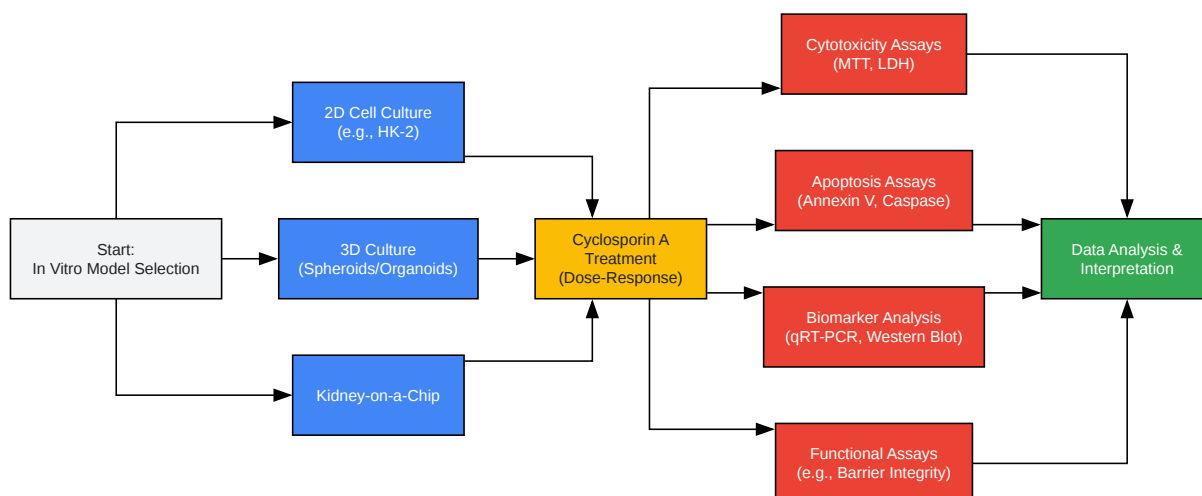
- Renal cells cultured in 6-well plates
- **Cyclosporin A**

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green or TaqMan-based qPCR master mix
- Primers for target genes (KIM-1, NGAL) and a housekeeping gene (e.g., GAPDH, ACTB)
- qRT-PCR instrument

Procedure:

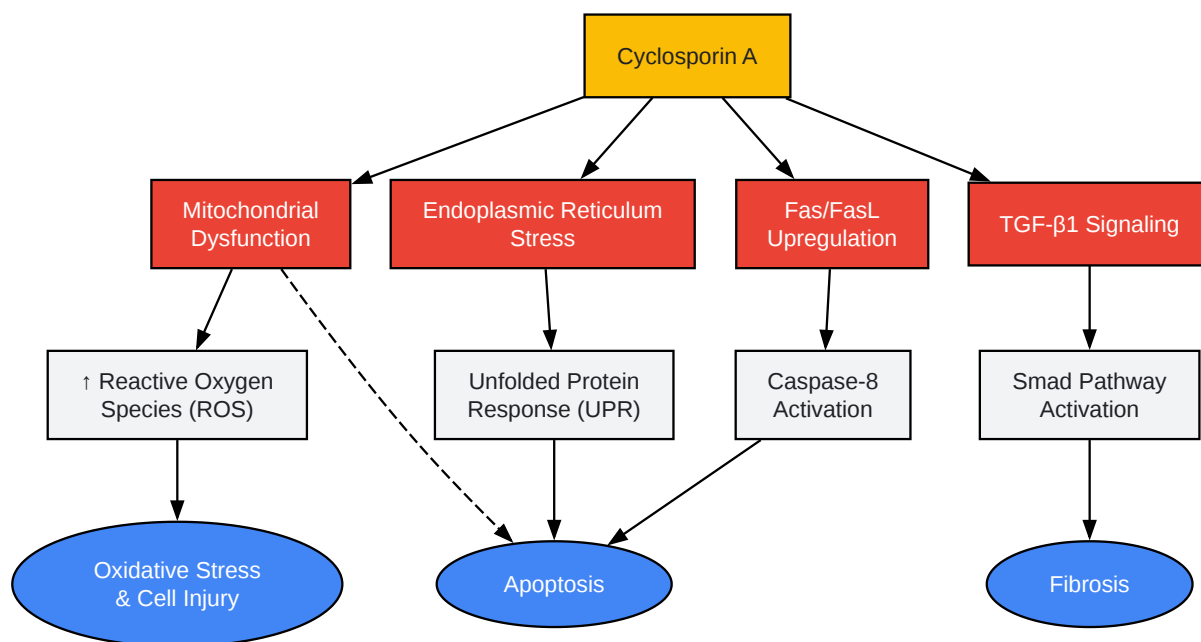
- Cell Culture and Treatment: Treat cells with CsA as described in previous protocols.
- RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
- qRT-PCR:
 - Prepare the qPCR reaction mixture containing cDNA template, primers, and qPCR master mix.
 - Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
 - Include no-template controls to check for contamination.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for each gene.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations



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Caption: Workflow for assessing CsA nephrotoxicity in vitro.



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Caption: Key signaling pathways in CsA-induced nephrotoxicity.

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